molecular formula C10H16S B15243268 2-Adamantanethiol

2-Adamantanethiol

Cat. No.: B15243268
M. Wt: 168.30 g/mol
InChI Key: NGQCHEXEOUXSFF-UHFFFAOYSA-N
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Description

Adamantane-2-thiol is a sulfur-containing organic compound derived from adamantane, a polycyclic hydrocarbon with a diamond-like structure. The thiol group (-SH) attached to the second carbon of the adamantane framework imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Adamantane-2-thiol can be synthesized through the reduction of adamantanethione. The process involves treating adamantanone with phosphorus pentasulfide in pyridine to obtain adamantanethione, which is then reduced using sodium borohydride in 1,2-dimethoxyethane at approximately 45°C . This method yields high-purity Adamantane-2-thiol, which can be further purified via its yellow lead salt .

Industrial Production Methods

While specific industrial production methods for Adamantane-2-thiol are not extensively documented, the synthetic route involving the reduction of adamantanethione is likely scalable for industrial applications. The use of common reagents such as phosphorus pentasulfide and sodium borohydride suggests that this method can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Adamantane-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation of the thiol group.

    Hydrocarbons: Resulting from the reduction of the thiol group.

    Sulfenyl Chlorides and Methyl Sulfides: Products of substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Adamantane-2-thiol involves its interaction with molecular targets through the thiol group. This interaction can modulate various biochemical pathways, including redox reactions and enzyme inhibition. The unique three-dimensional structure of adamantane facilitates precise positioning of substituents, enhancing its effectiveness in targeting specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adamantane-2-thiol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other adamantane derivatives.

Properties

Molecular Formula

C10H16S

Molecular Weight

168.30 g/mol

IUPAC Name

adamantane-2-thiol

InChI

InChI=1S/C10H16S/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-11H,1-5H2

InChI Key

NGQCHEXEOUXSFF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3S

Origin of Product

United States

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